5-(Z-Heptadec-8-enyl)resorcinol
Overview
Description
Synthesis Analysis
The synthesis of 5-(Z-Heptadec-8-enyl)resorcinol and related compounds involves various chemical strategies. One method includes the Wittig reaction of alkyl phosphonium bromides with aldehydes, a key step that ensures the formation of (Z)-configuration olefins. This approach has been applied in the synthesis of similar resorcinol derivatives, demonstrating the versatility and efficiency of the Wittig reaction in generating long-chain phenolic lipids (Zhou, Li, & Cao, 2010). Ultrasound-assisted Wittig reactions have also been employed to synthesize 5-alkyl- and 5-alkenyl-resorcinols, highlighting modern techniques in the synthesis of these compounds (Wu, Yang, Yang, & Yang, 2009).
Molecular Structure Analysis
The molecular structure of 5-(Z-Heptadec-8-enyl)resorcinol is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), revealing the unique configuration and substitution pattern on the resorcinol ring. These structural features are crucial for the biological activity of the compound, with variations in the alkyl chain length and unsaturation levels significantly influencing its bioactivity (Knödler et al., 2008).
Chemical Reactions and Properties
5-(Z-Heptadec-8-enyl)resorcinol participates in various chemical reactions, including its role as a precursor in the synthesis of functionalized resorcinols. These reactions are important for modifying the compound to enhance its biological properties or to incorporate it into more complex molecules. The compound’s reactivity is influenced by its phenolic hydroxyl groups and the unsaturated alkyl chain, which can undergo oxidation, reduction, and functionalization reactions (Fürstner & Seidel, 1997).
Physical Properties Analysis
The physical properties of 5-(Z-Heptadec-8-enyl)resorcinol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in biological assays and material science.
Chemical Properties Analysis
The chemical properties of 5-(Z-Heptadec-8-enyl)resorcinol, including its acidity, reactivity towards nucleophiles and electrophiles, and its behavior under different chemical conditions, are critical for understanding its mechanism of action in biological systems and its potential for chemical modifications. The compound's phenolic nature contributes to its antioxidant activity, while the unsaturated alkyl chain may be involved in interactions with biological membranes (Kozubek, 1987).
Scientific Research Applications
Cytotoxicity Against Cancer Cells : A derivative of 5-(Z-Heptadec-8-enyl)resorcinol exhibited cytotoxic activity against human cancer cell lines (Zheng & Wu, 2007).
Antifungal Properties : Isolated from etiolated rice seedlings, this compound demonstrated significant antifungal activity against the rice blast fungus (Suzuki et al., 1996).
Nematicidal Activity : Certain derivatives have shown strong paralyzing effects on nematodes, suggesting potential applications in pest control (Valcic et al., 2002).
Anti-inflammatory Properties : Extracts from mango peels containing derivatives of this compound have displayed potent anti-inflammatory activity, particularly in inhibiting cyclooxygenase enzymes (Knödler et al., 2008).
Membrane Permeability Alteration : Research indicates that 5-(n-heptadecenyl)resorcinol can alter the permeability of erythrocyte membranes, indicating potential applications in drug delivery or targeted therapy (Kozubek, 1987).
Antifungal Agent in Mango Peel : The major component of antifungal activity in mango peel, this compound acts against Alternaria alternata, a fungus responsible for black spot disease in mango fruits (Cojocaru et al., 1986).
Inhibitory Activity against Leishmania and Trypanosoma cruzi : Some derivatives have shown significant activity against leishmania and Trypanosoma cruzi, suggesting potential therapeutic applications for these diseases (Jiménez-Romero et al., 2007).
α-Glucosidase Inhibitory Activities : Derivatives of 5-(Z-Heptadec-8-enyl)resorcinol have exhibited significant α-glucosidase inhibitory activities, indicating potential applications in diabetes treatment (Hu et al., 2020).
Platelet-Activating Factor Antagonist : A study isolated a derivative from Ardisia elliptica, demonstrating strong inhibitory effects on platelet-activating factor, which could have implications for cardiovascular diseases (Jalil et al., 2004).
DNA-Cleaving Properties : Certain 5-alkylresorcinols, including derivatives of 5-(Z-Heptadec-8-enyl)resorcinol, have been shown to exhibit DNA-cleaving properties under oxidative conditions, suggesting applications in molecular biology and biotechnology (Fürstner & Seidel, 1997).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-heptadec-8-enyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWQRFGZIJUCI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Heptadec-8-en-1-yl)benzene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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